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Compound of Interest

Compound Name: Ethyl 2-(morpholin-3-yl)acetate

Cat. No.: B1279698

Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat fur
SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Datum: 26. Oktober 2023

Einleitung

Ethyl-2-(morpholin-3-yl)acetat ist eine heterocyclische Verbindung, die als vielversprechendes
Ausgangsmolekil (Lead Compound) fiir die Entwicklung neuer pharmazeutischer Wirkstoffe
dient. Seine Struktur bietet mehrere Angriffspunkte fir chemische Modifikationen, was es zu
einem idealen Kandidaten fur Struktur-Aktivitats-Beziehungs-Studien (SAR) macht. Diese
Studien sind entscheidend, um das pharmakologische Profil von Leitstrukturen zu optimieren,
indem sie Aufschluss darliber geben, wie spezifische strukturelle Anderungen die biologische
Aktivitat, Selektivitat und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus,
Exkretion) beeinflussen.

Diese Anwendungsbeschreibung umreif3t die Strategien und detaillierten Protokolle zur
Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat an drei Schltsselpositionen: dem Morpholin-
Stickstoff (N-Position), der Estergruppe und dem C-2-Kohlenstoff der Acetat-Seitenkette. Ziel
ist die systematische Untersuchung der chemischen Raumparameter, um potente und selektive
Modulatoren eines hypothetischen Zielproteins, des Enzyms "Target-X", zu identifizieren.
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Logischer Arbeitsablauf der SAR-Studie

Der Arbeitsablauf fur die SAR-Studie ist darauf ausgelegt, systematisch die Auswirkungen von
strukturellen Modifikationen auf die biologische Aktivitat zu untersuchen.
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Abbildung 1: Allgemeiner Arbeitsablauf fir die SAR-Studie von Ethyl-2-(morpholin-3-yl)acetat.
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Synthesestrategien und Protokolle

Die Derivatisierung konzentriert sich auf drei Hauptbereiche des Molekiils.

N-Derivatisierung des Morpholin-Rings

Die Modifikation am sekundéaren Amin des Morpholinrings ist ein primarer Ansatzpunkt, um die
Polaritat, Lipophilie und mdgliche Interaktionen mit dem Zielprotein zu beeinflussen.

a) N-Acylierung
Protokoll 3.1.1: Allgemeine Vorschrift zur N-Acylierung

o Lose 1 Aquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM, 10
mL/mmol).

o Fiige 1.5 Aquivalente einer Base (z. B. Triethylamin oder Diisopropylethylamin) hinzu.
o Kihle die Reaktionsmischung auf O °C in einem Eisbad.

» Flige langsam 1.1 Aquivalente des entsprechenden Acylchlorids oder Saureanhydrids geldst
in DCM hinzu.

o Lasse die Reaktion unter Rihren langsam auf Raumtemperatur erwarmen und rthre fur 12-
16 Stunden.

» Verfolge den Reaktionsfortschritt mittels Diinnschichtchromatographie (DC).

e Nach Beendigung der Reaktion, wasche die organische Phase mit gesattigter NaHCOs-
Lésung und anschliel3end mit gesattigter NaCl-Losung.

» Trockne die organische Phase Uber wasserfreiem Naz2SOa, filtriere und eng ein.

» Reinige den Ruckstand mittels Sdulenchromatographie (Kieselgel, Eluenten-Mischung
typischerweise Ethylacetat/Hexan).

b) N-Alkylierung (Reduktive Aminierung)

Protokoll 3.1.2: Allgemeine Vorschrift zur reduktiven Aminierung
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 Lose 1 Aquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM) oder
1,2-Dichlorethan (DCE).

 Fiige 1.2 Aquivalente des entsprechenden Aldehyds oder Ketons hinzu.

 Fiige 1.5 Aquivalente eines Reduktionsmittels, wie z.B. Natriumtriacetoxyborhydrid (STAB),
portionsweise hinzu.

e Riuhre die Reaktionsmischung bei Raumtemperatur fur 12-24 Stunden.

« Uberwache die Reaktion mittels DC oder LC-MS.

e Quenche die Reaktion vorsichtig durch Zugabe von gesattigter NaHCOs-L6sung.
» Extrahiere die wassrige Phase mehrmals mit DCM.

e Vereinige die organischen Phasen, trockne Gber Na2SOa4, filtriere und eng ein.

o Reinige das Rohprodukt mittels Saulenchromatographie.

Modifikation der Estergruppe

Die Umwandlung der Estergruppe in Amide oder Alkohole kann die
Wasserstoffbrickenbindungs-Fahigkeiten und die metabolische Stabilitat des Molekuls
verandern.

a) Amidierung
Protokoll 3.2.1: Allgemeine Vorschrift zur Amidierung

o Lose 1 Aquivalent Ethyl-2-(morpholin-3-yl)acetat in einem geeigneten Losungsmittel wie
Methanol oder THF.

e Flge 2-3 Aquivalente des gewiinschten primaren oder sekundaren Amins hinzu.

o Erwarme die Reaktion unter Ruckfluss fir 24-48 Stunden oder nutze Mikrowellenbestrahlung
(z.B. 120 °C fur 30-60 min).

o Uberwache die Reaktion mittels LC-MS.
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» Entferne das L6sungsmittel und Gberschissiges Amin im Vakuum.

» Reinige das resultierende Amid mittels S&ulenchromatographie oder préaparativer HPLC.

b) Reduktion zum Alkohol

Protokoll 3.2.2: Reduktion des Esters zum Alkohol

Lose 1 Aquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem THF und kiihle auf 0 °C.

 Fige langsam 2 Aquivalente einer Lithiumaluminiumhydrid (LiAlH4)-Losung (z.B. 1 M in
THF) hinzu.

e Riuhre die Mischung bei 0 °C fur 1 Stunde und lasse sie dann auf Raumtemperatur
erwarmen.

o Ruhre fUr weitere 2-4 Stunden, bis die Reaktion vollstandig ist (DC-Kontrolle).

e Quenche die Reaktion vorsichtig bei 0 °C durch sequentielle Zugabe von Wasser, 15%iger
NaOH-L6sung und erneut Wasser (Fieser-Methode).

« Filtriere den entstandenen Niederschlag ab und wasche ihn grtindlich mit THF oder
Ethylacetat.

e Eng die vereinigten Filtrate ein und reinige den Alkohol mittels Saulenchromatographie.

Quantitative Daten und SAR-Analyse

Die synthetisierten Derivate wurden in einem In-vitro-Enzymassay auf ihre inhibitorische
Aktivitat gegenuber Target-X getestet. Die Ergebnisse sind in den folgenden Tabellen
zusammengefasst.

Tabelle 1: SAR der N-Derivate von Ethyl-2-(morpholin-3-yl)acetat
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ICs0 (NM) gegen

Verbindung R-Gruppe (an N-4) Lipophilie (cLogP)
Target-X

1 (Lead) -H 1250 0.8

2a -C(O)CHs (Acetyl) 850 0.6

2b -C(O)Ph (Benzoyl) 450 2.5
-C(O)c-Pr

2c 320 15
(Cyclopropylcarbonyl)

3a -CH2Ph (Benzyl) 150 3.1

-CH2(4-F-Ph) (4-
3b 95 3.3
Fluorbenzyl)

3c -CHz(2-thienyl) 210 2.4

Tabelle 2: SAR der Ester-Modifikationen

L H-Briicken-
. Modifikation an der 1Cso (nM) gegen
Verbindung . Donorenl-
Seitenkette Target-X
Akzeptoren
1 (Lead) -COOEt (Ethylester) 1250 0/4
-CONH:2 (priméres
4a , 980 213
Amid)
-CONHCHs
4b _ 750 1/3
(sekundares Amid)
-CON(CH5s)z (tertiares
4c _ 1500 0/3
Amid)
-CH20H (priméarer
5a 2500 1/3

Alkohol)

Hypothetischer Sighalweg
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Die entwickelten Inhibitoren kénnten in einen zellularen Signalweg eingreifen, der fir eine
Krankheit relevant ist.

Hypothetischer zellulédrer Signalweg

Unsere Inhibitoren

(z.B. Verbindung 3b)

Inhibition

Substrat | oo Target-X Produkt Zellulre Antwort
Aktivierung (Enzym) (z.B. Proliferation)
Rezeptor Signal
Kinase A
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Abbildung 2: Hypothetischer Signalweg, der durch die Inhibitoren von Target-X moduliert wird.

Interpretation der SAR

Die vorlaufigen Daten deuten auf mehrere wichtige Trends hin:

» N-Position: Eine Substitution am Morpholin-Stickstoff ist generell vorteilhaft fur die Aktivitat.
Groliere, lipophile aromatische Reste (z.B. Benzyl in 3a) fihren zu einer signifikanten
Steigerung der Potenz im Vergleich zu kleinen Acylgruppen (z.B. Acetyl in 2a). Die
Einfihrung eines elektronenziehenden Substituenten am Benzylring (Fluor in 3b) erhdht die
Aktivitat weiter, was auf eine spezifische Interaktion in der Bindungstasche hindeutet.

o Ester-Gruppe: Die Umwandlung des Esters in primare oder sekundére Amide (4a, 4b) fihrt
zu einer leichten Verbesserung oder Beibehaltung der Aktivitat, was auf die Méglichkeit von
zusatzlichen Wasserstoffbriickenbindungen hindeutet. Das tertidre Amid (4c) und der Alkohol
(5a) zeigen eine verminderte Aktivitat, was darauf schlie3en lasst, dass die Carbonylgruppe
und/oder ein H-Brticken-Donor an dieser Position fir die Bindung wichtig sind.
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Logische Beziehungen in der SAR-Analyse

Die Beziehungen zwischen den chemischen Modifikationen und der resultierenden Aktivitat

konnen als logischer Baum dargestellt werden.

Logische Ableitungen der SAR
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Abbildung 3: Logische Beziehungen der Struktur-

Fazit und nachste Schritte

Aktivitdts-Daten.

Die durchgefiihrten Derivatisierungen haben wertvolle Einblicke in die SAR von Ethyl-2-

(morpholin-3-yl)acetat als Inhibitor von Target-X geliefert. Die starkste Potenz wurde bei N-

benzylierten Analoga beobachtet, insbesondere bei Verbindung 3b (ICso = 95 nM). Die
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Modifikation der Estergruppe zu einem sekundéren Amid scheint ebenfalls toleriert oder leicht
vorteilhaft zu sein.

Die nachsten Schritte umfassen:

e Synthese einer neuen Bibliothek von Verbindungen, die die besten Merkmale kombiniert (z.
B. N-(4-Fluorbenzyl)-Derivate mit verschiedenen Amid-Seitenketten).

e Durchfuhrung von In-vitro-ADME-Assays (z. B. metabolische Stabilitat in Lebermikrosomen)
fur die potentesten Verbindungen.

e Beginn von Co-Kristallisationsstudien mit Target-X, um die Bindungsweise der potentesten
Inhibitoren aufzuklaren und das Design zuklnftiger Analoga zu leiten.

 To cite this document: BenchChem. [Derivatization of Ethyl 2-(morpholin-3-yl)acetate for
SAR studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1279698#derivatization-of-ethyl-2-morpholin-3-yl-
acetate-for-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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